molecular formula C18H17Br2NO5 B1671557 Eprotirome CAS No. 355129-15-6

Eprotirome

Katalognummer B1671557
CAS-Nummer: 355129-15-6
Molekulargewicht: 487.1 g/mol
InChI-Schlüssel: VPCSYAVXDAUHLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eprotirome is a compound with promising properties for the treatment of obesity and dyslipidemia . It increases the body’s energy consumption and reduces body weight, and it markedly reduces blood lipids and blood glucose . It is a thyroid hormone analog with hypocholesterolemic properties .


Synthesis Analysis

The development of thyroid hormone (TH) analogues was prompted by the attempt to exploit the effects of TH on lipid metabolism, avoiding cardiac thyrotoxicosis . Analogues with TRβ selectivity were developed, and four different compounds have been used in clinical trials: GC-1 (sobetirome), KB-2115 (eprotirome), MB07344/VK2809, and MGL-3196 (resmetirom) .


Molecular Structure Analysis

Eprotirome belongs to the class of organic compounds known as bromodiphenyl ethers. These are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group .


Chemical Reactions Analysis

Eprotirome works by selectively stimulating the thyroid hormone receptor, which is the protein in the body that mediates the effects of thyroid hormone . It has receptor and tissue selective properties, thereby avoiding negative effects on the heart .


Physical And Chemical Properties Analysis

Eprotirome has a molecular formula of C18H17Br2NO5 and a molecular weight of 487.14 .

Wissenschaftliche Forschungsanwendungen

Treatment of Hypercholesterolemia

Eprotirome has been used in clinical trials for the treatment of heterozygous familial hypercholesterolaemia (HeFH) . It was found to reduce low-density lipoprotein cholesterol (LDL-C) levels in patients with HeFH . However, the development of Eprotirome was discontinued due to safety concerns identified in a preclinical toxicology study .

Thyroid Hormone Therapy

Eprotirome is part of a novel class of liver-selective thyromimetics that are selective agonists of the thyroid hormone receptor β1 . It was hoped that Eprotirome would increase thyroid hormone activity in the liver, where cholesterol is synthesized, without extrahepatic effects .

Reduction of Atherogenic Lipoproteins

Eprotirome demonstrated potent and rapid reductions in LDL-C at doses with no detectable effects on the heart in hypercholesterolaemic subjects . In a 12-week phase II trial, Eprotirome demonstrated dose-dependent reductions in atherogenic lipoproteins (LDL-C apolipoprotein B, lipoprotein A and triglycerides) when added to statins in patients with dyslipidaemia .

Adjunct to Statin Therapy

Eprotirome has shown promise as an adjunct to statin therapy in patients with dyslipidemia . It was found to be safe from adverse effects, and a substantial additional lowering of atherogenic lipoproteins could be achieved .

Reduction of Triglycerides and Lipoprotein Lp(a)

Two important risk factors that are not influenced by statins—triglycerides and lipoprotein Lp(a)—were drastically reduced with Eprotirome .

Increase in Energy Consumption and Reduction in Body Weight

Eprotirome is a liver-selective thyroid hormone receptor agonist that can induce pharmacological effects in the liver . It increases energy consumption and reduces body weight at doses not affecting heart rate, bone density or TSH levels .

Eigenschaften

IUPAC Name

3-[3,5-dibromo-4-(4-hydroxy-3-propan-2-ylphenoxy)anilino]-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Br2NO5/c1-9(2)12-7-11(3-4-15(12)22)26-18-13(19)5-10(6-14(18)20)21-16(23)8-17(24)25/h3-7,9,22H,8H2,1-2H3,(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCSYAVXDAUHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)NC(=O)CC(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Br2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189021
Record name Eprotirome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

KB2115 works by selectively stimulating the thyroid hormone receptor which is the protein in the body that mediates the effects of thyroid hormone. KB2115 has receptor and tissue selective properties and thereby negative effects on the heart can be avoided.
Record name Eprotirome
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Eprotirome

CAS RN

355129-15-6
Record name Eprotirome
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355129-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eprotirome [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355129156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprotirome
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eprotirome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPROTIROME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958AQ7B6R1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eprotirome
Reactant of Route 2
Eprotirome
Reactant of Route 3
Eprotirome
Reactant of Route 4
Eprotirome
Reactant of Route 5
Eprotirome
Reactant of Route 6
Reactant of Route 6
Eprotirome

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.